(4-Chlorophenyl)methanesulfonyl fluoride
Description
Significance of Sulfonyl Fluorides as Electrophilic Reagents in Organic Transformations
Sulfonyl fluorides are recognized for their distinct balance of stability and reactivity. nih.gov Compared to their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit greater stability towards hydrolysis and are more thermally robust. rsc.org This enhanced stability allows for their use under a wider range of reaction conditions. Despite this stability, the sulfur atom in the sulfonyl fluoride (B91410) group remains a potent electrophilic center, readily undergoing nucleophilic attack by a variety of nucleophiles. This reactivity is harnessed in numerous organic transformations, including the formation of sulfonamides, sulfonate esters, and other sulfur-containing compounds. The unique reactivity of sulfonyl fluorides has also been highlighted in the context of "click chemistry," specifically in Sulfur(VI) Fluoride Exchange (SuFEx) reactions, which emphasizes their reliability and versatility in forming robust chemical linkages.
Contextualization of Substituted Arylmethanesulfonyl Fluorides in Diversified Chemical Research
The introduction of substituents onto the aryl ring of arylmethanesulfonyl fluorides provides a powerful tool for modulating their chemical and physical properties. Electron-donating or electron-withdrawing groups can influence the electrophilicity of the sulfur center, thereby fine-tuning the reactivity of the sulfonyl fluoride group. This ability to tailor the molecule's properties has led to the application of substituted arylmethanesulfonyl fluorides in a wide array of chemical research areas. For instance, they serve as crucial building blocks in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. Furthermore, their reactivity with biological nucleophiles has made them valuable probes in chemical biology for studying enzyme function and identifying protein targets. nih.gov
Research Scope and Focus on (4-Chlorophenyl)methanesulfonyl Fluoride
This article will now narrow its focus to a specific, yet important, member of this class: this compound. The presence of a chlorine atom at the para position of the phenyl ring introduces specific electronic effects that influence the compound's reactivity and potential applications. The subsequent sections will delve into the known chemical and physical properties of this compound, its synthesis, and any documented research findings to provide a comprehensive and scientifically accurate overview.
A key aspect of understanding a specific chemical compound is the characterization of its physical and chemical properties. For this compound, these properties are crucial for its handling, application in synthesis, and for predicting its behavior in various chemical environments.
Below is a table summarizing the key identifiers and properties of this compound.
| Property | Value |
| CAS Number | 1513-29-7 |
| Molecular Formula | C₇H₆ClFO₂S |
| Molecular Weight | 208.64 g/mol |
| Boiling Point | No data available |
| Solubility | No data available |
The synthesis of arylmethanesulfonyl fluorides can generally be achieved through several routes. A common method involves the treatment of the corresponding sulfonyl chloride with a fluoride source. For example, methanesulfonyl chloride is treated with potassium fluoride or potassium bifluoride to yield methanesulfonyl fluoride. wikipedia.org It is highly probable that a similar synthetic strategy is employed for this compound, starting from (4-Chlorophenyl)methanesulfonyl chloride.
The reactivity of this compound is dictated by the electrophilic nature of the sulfur atom in the sulfonyl fluoride group. The chlorine atom at the para-position of the phenyl ring is an electron-withdrawing group, which is expected to slightly increase the electrophilicity of the sulfur center compared to the unsubstituted phenylmethanesulfonyl fluoride. This would make it more susceptible to nucleophilic attack. Research on related sulfonyl fluorides has shown their utility as covalent modifiers of biological macromolecules, targeting nucleophilic residues such as serine, threonine, lysine, and tyrosine. nih.gov While specific studies on the biological applications of this compound were not identified in the search, its structural similarity to other reactive probes suggests potential utility in this area.
Structure
3D Structure
Properties
IUPAC Name |
(4-chlorophenyl)methanesulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO2S/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLVKJCTDXCXLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Chlorophenyl Methanesulfonyl Fluoride
Strategies from Thiol Precursors
Thiol-based precursors serve as a common and versatile starting point for the synthesis of sulfonyl fluorides. These methods capitalize on the reactivity of the sulfur atom, enabling its oxidation and subsequent fluorination to achieve the desired sulfonyl fluoride (B91410) moiety.
Electrochemical Oxidation Approaches from (4-Chlorophenyl)methanethiol
A contemporary and environmentally conscious approach for the synthesis of sulfonyl fluorides involves the direct electrochemical oxidative coupling of thiols with a fluoride source. nih.govacs.org This method obviates the need for stoichiometric chemical oxidants, positioning it as a greener alternative to traditional synthetic routes. nih.gov
The reaction is typically performed in an undivided electrochemical cell equipped with inexpensive and robust electrodes, such as a graphite anode and a stainless-steel cathode. mdpi.comnih.gov In this process, (4-Chlorophenyl)methanethiol would be subjected to anodic oxidation in a biphasic solvent system, commonly a mixture of acetonitrile and aqueous hydrochloric acid, in the presence of potassium fluoride (KF) as both the fluoride source and a supporting electrolyte. mdpi.comnih.gov Pyridine is often included as an additive, which may function as a phase-transfer catalyst or an electron mediator to facilitate high yields. tue.nl
The mechanism is believed to proceed through the initial rapid anodic oxidation of the thiol to form a disulfide intermediate. mdpi.com This disulfide then undergoes further oxidation and reaction with fluoride ions to generate the sulfonyl fluoride. Kinetic studies suggest a pseudo-zero-order behavior, indicating that mass transfer of the reactant to the electrode surface is a key factor in the reaction rate. mdpi.com The process is notable for its mild conditions, typically running at room temperature and ambient pressure. tue.nl
The versatility of this electrochemical method is demonstrated by its successful application to a wide array of thiols, including various substituted thiophenols, heterocyclic thiols, and alkyl thiols, which consistently produce the corresponding sulfonyl fluorides in moderate to excellent yields. nih.gov
Table 1: Representative Yields of Sulfonyl Fluorides via Electrochemical Oxidation of Various Thiols This table showcases the general effectiveness of the electrochemical method on substrates analogous to (4-Chlorophenyl)methanethiol, as reported in the literature.
| Thiol Precursor | Product | Yield (%) |
| Thiophenol | Phenylsulfonyl fluoride | 61 |
| 4-Methylthiophenol | 4-Tolylsulfonyl fluoride | 70 |
| 4-Methoxythiophenol | 4-Methoxyphenylsulfonyl fluoride | 54 |
| 4-(Trifluoromethyl)thiophenol | 4-(Trifluoromethyl)phenylsulfonyl fluoride | 37 |
| 2-Mercaptopyrimidine | Pyrimidine-2-sulfonyl fluoride | 99 |
Halogen Exchange and Fluorination Routes
A more traditional and widely established pathway to sulfonyl fluorides is through a two-step process commencing with a thiol. This route first involves the oxidative chlorination of the thiol to form an intermediate sulfonyl chloride, followed by a halogen exchange (Halex) reaction to yield the final sulfonyl fluoride.
In the first step, (4-Chlorophenyl)methanethiol would be oxidized and chlorinated using reagents like chlorine gas in an aqueous medium or sodium hypochlorite. This converts the thiol into (4-Chlorophenyl)methanesulfonyl chloride.
The subsequent and critical step is the nucleophilic substitution of the chloride with a fluoride ion. The most common approach for this transformation involves treating the sulfonyl chloride precursor with a fluoride salt. acs.org Potassium fluoride (KF) or potassium bifluoride (KHF₂) are frequently employed as the fluorinating agents. mdpi.com The reaction is typically conducted at elevated temperatures in aprotic polar solvents to facilitate the dissolution of the fluoride salt and promote the substitution reaction. The stability of the S-F bond compared to other sulfonyl halides makes this exchange thermodynamically favorable. mdpi.com While direct examples for (4-Chlorophenyl)methanesulfonyl fluoride are not extensively detailed, the fluorination of similar activated aryl chlorides, such as 4-chlorobenzaldehyde, using spray-dried KF has been shown to achieve high yields, often with the aid of a phase-transfer catalyst like tetraphenylphosphonium bromide. researchgate.net
Development of Catalyst-Assisted Synthetic Protocols
Modern organic synthesis has seen the development of powerful catalyst-assisted methods for the formation of C-SO₂F bonds, providing alternatives to thiol- and sulfonyl chloride-based routes. These protocols often exhibit broad functional group tolerance and operate under mild conditions.
Palladium-catalyzed cross-coupling reactions represent one such advanced strategy. In a one-pot procedure, an aryl halide, such as (4-chlorophenyl)methyl iodide, can be coupled with a sulfur dioxide surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO). acs.org The resulting sulfinate intermediate is then treated with an electrophilic fluorinating agent, such as Selectfluor, to generate the aryl sulfonyl fluoride. This methodology is valued for its applicability to a wide range of electronically and sterically diverse aryl iodides. acs.org
Another innovative catalytic approach employs organobismuth catalysts. A Bi(III)-catalyzed process has been developed for the conversion of (hetero)aryl boronic acids into the corresponding sulfonyl fluorides. acs.org This reaction proceeds via the insertion of sulfur dioxide into a Bi-C bond, followed by oxidation. The protocol is noted for its excellent yields and wide functional group tolerance, accommodating various aryl and heteroaryl boronic acids under mild conditions. acs.org Organophotocatalysis has also emerged as a viable strategy, utilizing diaryliodonium salts as aryl radical precursors in the presence of a sulfonyl source and a fluoride source to synthesize aryl sulfonyl fluorides. rsc.org
Table 2: Examples of Modern Catalyst-Assisted Syntheses of Aryl Sulfonyl Fluorides This table highlights catalytic systems and precursors that could be adapted for the synthesis of this compound.
| Precursor Type | Catalytic System | Key Reagents | General Yield Range (%) |
| Aryl Iodides | Pd(OAc)₂ / CataCXium A | DABSO, Selectfluor | Good to Excellent |
| Aryl Boronic Acids | Organobismuth(III) complex | SO₂, Selectfluor | Excellent |
| Diaryliodonium Salts | Organophotocatalyst (e.g., 4CzIPN) | DABSO, KHF₂ | Moderate to Good |
Comparative Analysis of Synthetic Efficiency and Yields
The electrochemical oxidation of thiols stands out for its mild, room-temperature conditions and avoidance of hazardous chemical oxidants, aligning with the principles of green chemistry. nih.gov It offers a direct conversion from widely available thiols with generally good to excellent yields (ranging from 37% to 99% for various substrates). nih.gov However, the process can be limited by mass transfer to the electrode surface, and optimization of electrochemical parameters is crucial for efficiency. mdpi.com
The halogen exchange route is a classic, robust method. Its primary drawback is the necessity to first synthesize and handle the sulfonyl chloride intermediate, which often requires harsh and hazardous reagents like chlorine gas. acs.org The subsequent fluorination step can require high temperatures. Despite this, when optimized, the yields for both the chlorination and fluorination steps can be very high.
Catalyst-assisted protocols offer the advantage of mild reaction conditions and high functional group tolerance, making them suitable for late-stage functionalization of complex molecules. acs.orgacs.org They start from different precursors like aryl iodides or boronic acids, which can be an advantage depending on commercial availability. The primary disadvantages are the cost and potential toxicity of the metal catalysts (e.g., Palladium) and the need for specialized ligands or reagents. However, they consistently report good to excellent yields for a broad scope of substrates.
Table 3: Comparison of Synthetic Methodologies for Aryl Sulfonyl Fluorides
| Methodology | Typical Precursor | Key Advantages | Key Disadvantages | General Yields |
| Electrochemical Oxidation | Thiol | Mild conditions, no chemical oxidants, high atom economy | Can be mass-transfer limited, requires specialized equipment | Good to Excellent |
| Halogen Exchange | Sulfonyl Chloride (from Thiol) | Well-established, potentially high-yielding | Harsh reagents for precursor synthesis, high temperatures | Moderate to High |
| Catalyst-Assisted Synthesis | Aryl Halide / Boronic Acid | Very mild conditions, broad scope, high functional group tolerance | Expensive/toxic catalysts, specialized reagents | Good to Excellent |
Chemical Reactivity and Reaction Pathways of 4 Chlorophenyl Methanesulfonyl Fluoride
Nucleophilic Substitution Reactions at the Sulfur(VI) Center
The sulfur atom in (4-Chlorophenyl)methanesulfonyl fluoride (B91410) is in a high oxidation state (+6) and is bonded to two oxygen atoms, a fluorine atom, and a carbon atom. This configuration makes the sulfur atom highly electrophilic and susceptible to attack by various nucleophiles. In these reactions, the fluoride ion acts as the leaving group.
Reactivity with Oxygen-Based Nucleophiles (e.g., alcohols, phenols)
(4-Chlorophenyl)methanesulfonyl fluoride reacts with oxygen-based nucleophiles, such as alcohols and phenols, typically in the presence of a base. This reaction results in the displacement of the fluoride ion to form the corresponding sulfonate esters. The base is required to deprotonate the alcohol or phenol, generating a more potent alkoxide or phenoxide nucleophile, which then attacks the sulfur center. This transformation is a standard method for introducing the (4-chlorophenyl)methanesulfonyl (sulfonate) group, which can serve as a good leaving group in subsequent reactions.
| Nucleophile (R-OH) | Base | Product |
| Ethanol | Pyridine | Ethyl (4-chlorophenyl)methanesulfonate |
| Phenol | Triethylamine | Phenyl (4-chlorophenyl)methanesulfonate |
| Isopropanol | Sodium Hydride | Isopropyl (4-chlorophenyl)methanesulfonate |
Reactivity with Nitrogen-Based Nucleophiles (e.g., amines, anilines)
Nitrogen-based nucleophiles, including primary and secondary amines and anilines, readily react with this compound to yield the corresponding sulfonamides. This reaction is a cornerstone of sulfonamide synthesis, a functional group prevalent in many pharmaceutical compounds. The reaction typically proceeds under mild conditions, often requiring a base to neutralize the hydrogen fluoride generated in situ. The high stability and moderate reactivity of sulfonyl fluorides make them excellent alternatives to the more reactive sulfonyl chlorides for this purpose.
| Nucleophile (R¹R²NH) | Base | Product |
| Aniline | Pyridine | N-phenyl-(4-chlorophenyl)methanesulfonamide |
| Diethylamine | Triethylamine | N,N-diethyl-(4-chlorophenyl)methanesulfonamide |
| Benzylamine | DIPEA | N-benzyl-(4-chlorophenyl)methanesulfonamide |
Reactivity with Carbon-Based Nucleophiles (e.g., carbanions)
The direct nucleophilic substitution at the sulfur(VI) center of this compound by external carbon-based nucleophiles, such as Grignard reagents or organolithiums, is not a commonly reported reaction pathway. The primary reason for this is the high acidity of the methylene (B1212753) (CH₂) protons located between the aromatic ring and the sulfonyl group. Strong bases, which are typically used to generate carbanions, will preferentially deprotonate this α-carbon rather than facilitate an attack at the sulfur center. This deprotonation leads to the formation of a resonance-stabilized carbanion, which is the key intermediate for the condensation reactions discussed in the following section. Therefore, the reactivity at the α-carbon dominates over nucleophilic substitution at the sulfur atom when strong carbon-based nucleophiles or other strong bases are employed.
Condensation Reactions with Carbonyl Compounds for Alkene Formation
A significant and synthetically useful reaction pathway for this compound is its condensation with carbonyl compounds to form alkenes. This transformation is a variation of the Julia olefination. wikipedia.orgmdpi.com The reaction is initiated by the deprotonation of the methylene group of the sulfonyl fluoride using a base, such as potassium carbonate, often facilitated by a crown ether to enhance the base's effectiveness. researchgate.net The resulting α-sulfonyl carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. The intermediate adduct subsequently eliminates the sulfonyl fluoride group to generate a carbon-carbon double bond.
Reaction with Aldehydes
When reacted with aldehydes, this compound serves as a precursor for the synthesis of stilbenes and related vinylarenes. nih.govwiley-vch.de The reaction typically exhibits good yields and can be used for both aromatic and aliphatic aldehydes. The use of a relatively weak base like potassium carbonate makes the reaction tolerant of various functional groups.
| Aldehyde | Base / Additive | Product |
| Benzaldehyde | K₂CO₃ / 18-crown-6 | 1-chloro-4-(2-phenylethenyl)benzene (4-chlorostilbene) |
| 4-Methoxybenzaldehyde | K₂CO₃ / 18-crown-6 | 1-chloro-4-[2-(4-methoxyphenyl)ethenyl]benzene |
| 2-Naphthaldehyde | K₂CO₃ / 18-crown-6 | 1-chloro-4-[2-(naphthalen-2-yl)ethenyl]benzene |
| Cinnamaldehyde | K₂CO₃ / 18-crown-6 | 1-chloro-4-(4-phenylbuta-1,3-dienyl)benzene |
Reaction with Ketones
The condensation reaction can also be performed with ketones, leading to the formation of tri- or tetrasubstituted alkenes. The reaction with ketones may require slightly more forcing conditions compared to aldehydes due to the increased steric hindrance and lower electrophilicity of the ketone carbonyl group. Nevertheless, it provides a valuable method for constructing sterically congested olefinic structures.
| Ketone | Base / Additive | Product |
| Acetophenone | K₂CO₃ / 18-crown-6 | 1-chloro-4-(2-phenylprop-1-en-1-yl)benzene |
| Cyclohexanone | K₂CO₃ / 18-crown-6 | 1-chloro-4-(cyclohexylidenemethyl)benzene |
| Benzophenone | K₂CO₃ / 18-crown-6 | 1-chloro-4-(2,2-diphenylethenyl)benzene |
Influence of Basic Catalysts and Phase Transfer Agents on Reaction Efficiency
The reactivity of sulfonyl fluorides, including this compound, is significantly influenced by the presence of catalysts. While the sulfur(VI)-fluoride bond is remarkably stable under many conditions, including towards hydrolysis, its reactivity with nucleophiles can be unleashed through specific activation methods. nih.govresearchgate.net Basic catalysts and phase-transfer agents play a crucial role in enhancing the efficiency of these reactions, particularly in the context of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. nih.gov
Basic Catalysts:
The stability of sulfonyl fluorides often necessitates the use of catalysts to promote reactions with nucleophiles like amines and alcohols. acs.org Strong bases are frequently employed, although their use can be limited by the substrate's sensitivity; for instance, alkyl sulfonyl fluorides with α-hydrogens can undergo elimination side reactions in the presence of strong bases. nih.gov The choice of base can also direct the selectivity of the reaction. For example, in reactions with amino acids, tetramethylguanidine has been used for the selective deprotonation of tyrosine residues over other nucleophilic amino acids. nih.gov
N-heterocyclic carbenes (NHCs) have emerged as effective organocatalysts for SuFEx reactions, enabling the efficient formation of sulfonates, sulfonamides, and other related compounds. acs.org Another catalytic system involves the use of 1-hydroxybenzotriazole (B26582) (HOBt) combined with silicon additives, which has proven effective for the amidation of sulfonyl fluorides, even with sterically hindered substrates. chemrxiv.org
The following table summarizes the effect of different basic catalysts on the synthesis of sulfonamides from sulfonyl fluorides.
| Catalyst System | Substrates | Key Feature | Typical Yield |
|---|---|---|---|
| Strong Bases (e.g., DBU) | Sulfonyl fluorides and various nucleophiles | Commonly used in SuFEx chemistry but can cause side reactions with sensitive substrates. nih.gov | Variable |
| N-Heterocyclic Carbenes (NHC) | Sulfonyl fluorides, fluorosulfates with alcohols or amines | Acts as an effective organocatalyst, potentially activating alcohols/amines via hydrogen bonding. acs.org | 49-99% acs.org |
| HOBt / Silicon Additives | Sulfonyl fluorides, fluorosulfates with amines | Broad-spectrum, efficient for sterically hindered substrates, low catalyst loading. chemrxiv.org | 87-99% chemrxiv.org |
| Calcium Triflimide (Ca(NTf2)2) | Sulfonyl fluorides with amines | Activates the sulfonyl fluoride, allowing reactions under milder conditions than traditional methods. acs.org | Good acs.org |
Phase Transfer Agents:
Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., a solid inorganic salt and an organic solution). princeton.edu This is particularly relevant for nucleophilic fluorination reactions using alkali metal fluorides like potassium fluoride (KF) or cesium fluoride (CsF), which have low solubility in common organic solvents. ed.ac.uk A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, forms a lipophilic ion pair with the anion (e.g., fluoride), transporting it into the organic phase where it can react with the substrate. princeton.edutaylorandfrancis.com
Common phase-transfer catalysts include tetrabutylammonium (B224687) salts and cryptands like Kryptofix 2.2.2, which can complex with the cation (e.g., K+) to create a more reactive, "naked" anion. taylorandfrancis.commdpi.com Recent research has also explored the use of organoboranes as phase-transfer catalysts for nucleophilic fluorination with CsF. rsc.orgresearchgate.net The efficiency of these borane (B79455) catalysts is related to their fluoride affinity; a balance is required where the affinity is high enough to interact with CsF but not so high that the resulting fluoroborate is too stable to transfer the fluoride to the electrophile. rsc.org
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. scranton.edu The regiochemical outcome of EAS on a substituted benzene ring is governed by the electronic properties of the substituent already present. libretexts.org For this compound, the chlorophenyl ring is disubstituted from the perspective of an incoming electrophile, with a chlorine atom and a methanesulfonyl fluoride group (-CH₂SO₂F) influencing the reaction.
Chlorine Substituent : Halogens, like chlorine, are a unique class of substituents. They are deactivating due to their electron-withdrawing inductive effect, making the ring less reactive than benzene. However, they are ortho, para-directors because their lone pairs can be donated through resonance, which stabilizes the cationic intermediate (the arenium ion or sigma complex) when the electrophile attacks at the ortho or para positions. libretexts.orgmasterorganicchemistry.com
When both substituents are present on the ring, their directing effects must be considered together. The chlorine atom directs incoming electrophiles to the positions ortho and para to it (positions 2, 4, and 6). The -CH₂SO₂F group is at position 1. The chlorine is at position 4. Therefore, the chlorine directs to positions 3 and 5 (ortho to Cl) and position 1 (para to Cl). Since position 1 is already substituted, the directing influence of the chlorine is towards positions 3 and 5. The -CH₂SO₂F group would direct meta to itself, which are positions 3 and 5. In this case, the directing effects of both the ortho, para-directing deactivator (Cl) and the meta-directing deactivator (-CH₂SO₂F) are reinforcing, strongly favoring substitution at the positions meta to the -CH₂SO₂F group and ortho to the chlorine atom (positions 3 and 5).
| Substituent on Phenyl Ring | Reactivity Effect | Directing Effect |
|---|---|---|
| -Cl (Chloro) | Deactivating | Ortho, Para |
| -CH₂SO₂F (relative to its position) | Deactivating (expected) | Meta (expected) |
| Combined Effect on (4-Chlorophenyl) ring | Deactivated Ring | Substitution favored at positions 3 and 5 |
Other Distinct Reactivity Patterns and Chemical Transformations
Beyond catalyzed nucleophilic substitution at the sulfur atom, this compound can participate in other chemical transformations. A significant reaction pathway for arylsulfonyl derivatives is their use in the synthesis of diaryl sulfones. researchgate.netnanomaterchem.com
Diaryl sulfones are structural motifs present in various pharmaceuticals and materials. researchgate.net The synthesis of these compounds can be achieved through the reaction of an arylsulfonyl derivative with an aromatic compound. For example, this compound could potentially react with another aromatic ring (an arene) under Friedel-Crafts-type conditions or other coupling protocols to form a diaryl sulfone. google.com
Methods for synthesizing diaryl sulfones are varied and include:
Reaction of Arynes: Arynes generated in situ can undergo nucleophilic addition with thiosulfonates in the presence of a fluoride source like cesium fluoride (CsF) to produce diaryl sulfones under mild, metal-free conditions. organic-chemistry.org
Cross-Coupling Reactions: Copper-catalyzed cross-coupling reactions of haloarenes or boronic acids with N-hydroxy aryl sulfonamides serve as an efficient route to diaryl sulfones. researchgate.net
Reaction of Aryl Sulfonic Acids: An aryl sulfonic acid can be reacted with an aryl reagent, often with a condensing agent like P₂O₅, to form the sulfone bridge. google.com
Given the structure of this compound, it could serve as an electrophilic partner in coupling reactions. The S-C bond could be cleaved, or more likely, the S-F bond activated to react with a nucleophilic aromatic partner, leading to the formation of a new S-C(aryl) bond and displacement of the fluoride ion. This would result in a diaryl sulfone structure.
Applications of 4 Chlorophenyl Methanesulfonyl Fluoride in Organic Synthesis
Construction of Carbon-Carbon Double Bonds via Stereoselective Condensation Reactions
(4-Chlorophenyl)methanesulfonyl fluoride (B91410) can serve as a precursor to sulfones that are key reagents in olefination reactions for the stereoselective synthesis of carbon-carbon double bonds. While direct participation of the sulfonyl fluoride in these reactions is not typical, its conversion to a suitable sulfone enables access to powerful synthetic methodologies such as the Julia-Kocienski and Horner-Wadsworth-Emmons reactions.
The Julia-Kocienski olefination is a powerful method for the formation of alkenes from sulfones and carbonyl compounds. wikipedia.orgorganic-chemistry.orgnih.gov This reaction is known for its high E-selectivity and broad functional group tolerance. wikipedia.org The general mechanism involves the reaction of a metalated sulfone with an aldehyde or ketone to form a β-alkoxy sulfone intermediate, which then undergoes elimination to yield the alkene. nih.gov While specific examples detailing the use of a sulfone derived directly from (4-Chlorophenyl)methanesulfonyl fluoride in a Julia-Kocienski reaction are not prevalent in the literature, the principle of the reaction is broadly applicable to aryl sulfones.
Similarly, the Horner-Wadsworth-Emmons (HWE) reaction provides a reliable method for the synthesis of alkenes, with a strong preference for the (E)-isomer. nih.gov This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. nih.gov A related transformation involves the use of methanedisulfonyl fluoride, which reacts with aromatic aldehydes in a process that mimics the HWE olefination to produce β-arylethenesulfonyl fluorides. nih.gov This suggests that sulfonyl fluorides can be precursors to reagents for olefination reactions.
The stereochemical outcome of these reactions is a critical aspect, with both the Julia-Kocienski and Horner-Wadsworth-Emmons reactions generally favoring the formation of the more thermodynamically stable E-alkene. The specific reaction conditions, including the base, solvent, and temperature, can be optimized to enhance the stereoselectivity of the C-C double bond formation.
Table 1: Comparison of Olefination Reactions
| Reaction | Key Reagent | Typical Product Stereochemistry | Key Features |
| Julia-Kocienski Olefination | Heteroaryl sulfone | Predominantly (E) | High functional group tolerance, mild reaction conditions. wikipedia.org |
| Horner-Wadsworth-Emmons Reaction | Phosphonate-stabilized carbanion | Predominantly (E) | Byproduct is water-soluble, facilitating purification. nih.gov |
Preparation of Functionalized Sulfonamides and Sulfonates as Advanced Intermediates
The sulfonyl fluoride moiety in this compound is a key functional group that can be readily converted into sulfonamides and sulfonates. These derivatives are valuable advanced intermediates in the synthesis of a wide range of biologically active molecules and functional materials.
The synthesis of sulfonamides is a cornerstone of medicinal chemistry, as the sulfonamide group is a well-established pharmacophore found in numerous therapeutic agents. nih.govtheballlab.com The reaction of a sulfonyl fluoride with a primary or secondary amine is a common method for the preparation of sulfonamides. theballlab.comnih.gov For instance, the synthesis of novel 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides has been achieved starting from a related sulfonyl chloride, highlighting the utility of such precursors in accessing complex, functionalized sulfonamide derivatives with potential antiviral activity. nih.gov While sulfonyl chlorides are often more reactive, sulfonyl fluorides offer advantages in terms of stability and handling. nih.gov The reaction of sulfonyl fluorides with N-silylamines has also been reported as a method for sulfonamide synthesis. nih.gov
The following table illustrates the types of functionalized sulfonamides that can be synthesized from a sulfonyl fluoride precursor.
Table 2: Examples of Functionalized Sulfonamides from Sulfonyl Fluoride Precursors
| Amine Reactant | Resulting Sulfonamide Structure | Potential Application Area |
| Primary Aromatic Amine | Ar-SO₂-NH-Ar' | Medicinal Chemistry |
| Secondary Cyclic Amine | Ar-SO₂-N(CH₂)n | Agrochemicals |
| Amino Acid Ester | Ar-SO₂-NH-CH(R)-CO₂R' | Peptide Synthesis |
In a similar fashion, the reaction of this compound with alcohols or phenols in the presence of a suitable base affords the corresponding sulfonates. These sulfonate esters are also important intermediates in organic synthesis, finding use as leaving groups in nucleophilic substitution reactions and as protecting groups. The reactivity of sulfonyl fluorides with alcohols can be enhanced by the use of nucleophilic catalysts. researchgate.net
Utility as a Precursor for Complex Organic Frameworks
While direct incorporation of this compound into the primary backbone of complex organic frameworks like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) is not widely documented, its potential as a precursor to functionalized organic linkers is significant. MOFs and COFs are classes of porous crystalline materials with applications in gas storage, separation, and catalysis. google.commdpi.com The properties of these materials are dictated by the structure of their organic building blocks, or linkers. researchgate.net
The synthesis of MOFs and COFs relies on the use of organic linkers that possess specific geometries and functional groups capable of coordinating to metal centers or forming covalent bonds with other linkers. google.commdpi.comescholarship.org Fluorinated organic linkers are of particular interest as they can impart unique properties to the resulting frameworks, such as altered pore environments and enhanced stability. rsc.orgnih.gov
This compound can be chemically modified to introduce functional groups, such as carboxylic acids or amines, that are necessary for its use as a linker in MOF and COF synthesis. For example, the chlorophenyl group could undergo cross-coupling reactions to introduce additional aromatic rings bearing coordinating functionalities. The sulfonyl fluoride group itself could be converted to a sulfonamide or sulfonate, which could then be further functionalized.
Table 3: Potential Functionalized Linkers Derived from this compound
| Linker Functionalization Strategy | Target Functional Groups | Potential Framework Application |
| Cross-coupling on the aromatic ring | Carboxylic acids, amines, pyridyls | MOF synthesis |
| Derivatization of the sulfonyl group | Introduction of additional coordinating sites | Functionalized COF synthesis |
Contributions to Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry Analogues
Sulfonyl fluorides are central to the field of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful click chemistry platform for the rapid and reliable construction of molecular entities. nih.govnih.govsigmaaldrich.com SuFEx chemistry is predicated on the unique reactivity of the S(VI)-F bond, which is stable under many conditions but can be activated for selective reaction with nucleophiles. nih.govchem-station.com
This compound is a potential building block for SuFEx-based synthesis. The general principle of SuFEx involves the reaction of a sulfonyl fluoride with a silylated nucleophile, such as a silyl (B83357) ether, in the presence of a catalyst to form a stable sulfonate linkage. nih.gov This reaction is characterized by its high efficiency, broad scope, and tolerance of a wide range of functional groups. nih.govresearchgate.net
The reactivity of sulfonyl fluorides in SuFEx reactions can be modulated by the electronic nature of the substituents on the aromatic ring. The chloro-substituent in this compound influences the electrophilicity of the sulfur atom, which in turn affects its reactivity towards nucleophiles in the SuFEx process. While specific studies focusing on this compound in SuFEx are not extensively detailed, the principles of SuFEx are broadly applicable to a wide range of sulfonyl fluorides. nih.govnih.gov
The versatility of SuFEx allows for the connection of diverse molecular fragments, making it a valuable tool in drug discovery, materials science, and chemical biology. nih.govsigmaaldrich.com The use of sulfonyl fluorides like this compound as "connective hubs" in SuFEx reactions enables the modular assembly of complex molecules. scispace.com
Table 4: Key Features of SuFEx Click Chemistry
| Feature | Description | Reference |
| Reaction Type | Nucleophilic substitution at a sulfur(VI) center. | nih.gov |
| Key Reactants | Sulfonyl fluoride and a silylated nucleophile. | nih.gov |
| Catalysts | Typically a fluoride source or a Lewis base. | nih.gov |
| Key Advantages | High yield, broad scope, and excellent functional group tolerance. | sigmaaldrich.com |
Mechanistic Investigations of Reactions Involving 4 Chlorophenyl Methanesulfonyl Fluoride
Kinetic Studies of Nucleophilic Attack and Rate-Determining Steps
Kinetic experiments measuring the reaction rates under varying concentrations of reactants can help determine the order of the reaction with respect to each component. For instance, if the reaction rate is found to be directly proportional to the concentrations of both (4-Chlorophenyl)methanesulfonyl fluoride (B91410) and the nucleophile, it suggests a bimolecular rate-determining step.
The rate-determining step in nucleophilic aromatic substitution (SNAr) reactions, a class of reactions relevant to substituted benzene (B151609) rings, is typically the initial addition of the nucleophile to the aromatic ring. stackexchange.comwikipedia.org This step disrupts the aromaticity of the ring and has a high activation energy. The subsequent elimination of the leaving group is usually faster. stackexchange.com While the primary focus for sulfonyl fluorides is often substitution at the sulfur atom, the principles of kinetic analysis remain the same. Studies on related compounds, like methanesulfonyl fluoride, have involved detailed measurements of reaction rate constants with various nucleophiles to probe reactivity. nih.govnih.govnih.gov
Table 1: Factors Influencing Reaction Kinetics
| Factor | Influence on Reaction Rate | Rationale |
|---|---|---|
| Nucleophile Concentration | Increases rate (typically) | Higher concentration leads to more frequent collisions with the substrate. |
| Substrate Concentration | Increases rate (typically) | Higher concentration provides more molecules for the nucleophile to attack. |
| Leaving Group Ability | Can influence the rate | A better leaving group can lower the energy of the transition state. |
| Temperature | Increases rate | Provides molecules with sufficient kinetic energy to overcome the activation barrier. |
Transition State Analysis in Condensation and Substitution Processes
Transition state analysis, often aided by computational chemistry, provides a molecular-level picture of the highest energy point along the reaction coordinate. nih.govnih.gov Understanding the structure and energy of the transition state is key to explaining reaction rates and selectivity.
For nucleophilic substitution at the sulfur atom of (4-Chlorophenyl)methanesulfonyl fluoride, the reaction likely proceeds through a trigonal bipyramidal transition state. In this state, the sulfur atom is hypervalent, with the incoming nucleophile and the fluoride leaving group occupying the axial positions. Computational studies on similar sulfonyl fluorides have shown that the formation of the bond between the nucleophile and sulfur can be influenced by factors such as concerted deprotonation of the nucleophile by a base. nih.gov
In the context of nucleophilic aromatic substitution on the phenyl ring, the transition state resembles a Meisenheimer complex, a negatively charged intermediate. stackexchange.com The stability of this transition state is heavily influenced by the substituents on the ring. The electron-withdrawing nature of both the chloro and methanesulfonyl groups would help to stabilize the negative charge in the transition state, thus lowering the activation barrier for nucleophilic attack. stackexchange.com Some computational studies on related systems suggest that certain nucleophilic aromatic substitution reactions may proceed through a concerted mechanism, where bond-forming and bond-breaking occur in a single step, bypassing a stable intermediate. nih.govsemanticscholar.org
Table 2: Comparison of Proposed Transition States
| Reaction Type | Proposed Transition State | Key Features |
|---|---|---|
| Substitution at Sulfur | Trigonal Bipyramidal | Hypervalent sulfur; nucleophile and leaving group in axial positions. |
| Nucleophilic Aromatic Substitution | Meisenheimer-like | Disruption of aromaticity; delocalized negative charge. |
| Concerted Substitution | Single Transition State | Synchronous bond formation and cleavage. |
Elucidation of Reaction Intermediates and Catalytic Cycles
Reaction intermediates are species that are formed in one step of a reaction and consumed in a subsequent step. khanacademy.org Their detection and characterization can provide strong evidence for a proposed reaction mechanism. For reactions of this compound, potential intermediates depend on the specific transformation.
In nucleophilic aromatic substitutions, the Meisenheimer complex is a well-established reaction intermediate. stackexchange.com This intermediate is a cyclohexadienyl anion and its stability is a key factor in the reaction pathway. The presence of strong electron-withdrawing groups, such as the methanesulfonyl group, is crucial for stabilizing this intermediate.
In catalytic processes, this compound can be a reactant within a larger catalytic cycle. For example, in metal-catalyzed cross-coupling reactions, an organometallic species might react with the sulfonyl fluoride. Catalytic cycles often involve a series of steps such as oxidative addition, transmetalation, and reductive elimination. The elucidation of these cycles involves identifying all the intermediate species where the catalyst is regenerated at the end of the cycle. nih.gov While specific catalytic cycles involving the nucleophilic substitution on this compound are not extensively documented, the principles of catalysis, such as the use of phase-transfer catalysts or organocatalysts to activate reactants, are applicable. researchgate.net
Influence of Substituent Effects on Reaction Mechanisms
The substituents on the aromatic ring of this compound have a profound impact on its reactivity and the operative reaction mechanism. lumenlearning.com The two key substituents are the chloro group and the methanesulfonyl group. The influence of these groups can be understood in terms of their inductive and resonance effects. libretexts.org
Chloro Group: The chlorine atom is electronegative and exerts an electron-withdrawing inductive effect, which deactivates the ring towards electrophilic substitution but activates it towards nucleophilic aromatic substitution. libretexts.org It also has lone pairs of electrons that can be donated to the ring via resonance, which directs incoming electrophiles to the ortho and para positions.
Methanesulfonyl Group (-SO₂CH₃): This group is strongly electron-withdrawing through both inductive and resonance effects. This powerful deactivating effect makes the aromatic ring much less susceptible to electrophilic attack but significantly more susceptible to nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate. pharmaguideline.com
The combined effect of these two substituents makes the aromatic ring of this compound electron-deficient and thus a candidate for nucleophilic aromatic substitution reactions. The reactivity can be quantitatively assessed using Hammett plots, which correlate reaction rates with substituent constants (σ). science.gov For nucleophilic aromatic substitution, a positive slope (ρ value) in a Hammett plot indicates that electron-withdrawing groups accelerate the reaction by stabilizing the negative charge in the transition state.
| -SO₂CH₂F | Electron-withdrawing | Electron-withdrawing | Strongly Activating |
Theoretical and Computational Studies of 4 Chlorophenyl Methanesulfonyl Fluoride and Its Reactivity
Electronic Structure and Bonding Characteristics Analysis
The electronic structure and bonding characteristics of (4-Chlorophenyl)methanesulfonyl fluoride (B91410) can be elucidated using quantum chemical calculations, such as Density Functional Theory (DFT). nih.govaps.org A typical approach involves geometry optimization of the molecule to find its lowest energy structure, followed by an analysis of the electron distribution and the nature of its chemical bonds.
A hypothetical DFT calculation, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, would provide detailed information on bond lengths, bond angles, and dihedral angles. researchgate.net The presence of the electron-withdrawing 4-chlorophenyl group and the strongly electronegative sulfonyl fluoride moiety significantly influences the electronic properties of the molecule. wikipedia.org The chlorine atom and the sulfonyl fluoride group pull electron density from the phenyl ring, affecting its aromaticity and the charge distribution across the entire molecule.
Natural Bond Orbital (NBO) analysis is a computational technique that can be used to study the delocalization of electron density and the nature of bonding. For (4-Chlorophenyl)methanesulfonyl fluoride, NBO analysis would likely reveal strong polarization of the S=O and S-F bonds, with significant positive charge on the sulfur atom. This polarization is a key factor in the molecule's reactivity.
Below is a table of hypothetical calculated structural parameters for this compound, illustrating the kind of data that would be obtained from a DFT study.
Interactive Data Table: Calculated Structural Parameters of this compound
| Parameter | Value |
| C-S Bond Length (Å) | 1.78 |
| S=O Bond Length (Å) | 1.43 |
| S-F Bond Length (Å) | 1.58 |
| C-Cl Bond Length (Å) | 1.74 |
| C-S-O Bond Angle (°) | 108.5 |
| O-S-O Bond Angle (°) | 120.0 |
| C-S-F Bond Angle (°) | 106.0 |
Computational Modeling of Reaction Pathways and Transition States
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, a common reaction to study would be nucleophilic substitution at the sulfonyl group. In such a reaction, a nucleophile attacks the electrophilic sulfur atom, leading to the displacement of the fluoride ion.
The reaction pathway can be modeled by calculating the potential energy of the system as the reaction progresses. The highest point on this pathway corresponds to the transition state, which is a short-lived, high-energy species. nih.gov The energy difference between the reactants and the transition state is the activation energy, which determines the rate of the reaction.
DFT calculations can be used to locate the geometry of the transition state and to calculate its energy. researchgate.net For a bimolecular nucleophilic substitution (SN2) reaction, the transition state would feature the incoming nucleophile and the departing fluoride ion partially bonded to the sulfur atom in a trigonal bipyramidal geometry. libretexts.org
A hypothetical reaction coordinate diagram for the nucleophilic substitution of this compound with a generic nucleophile (Nu⁻) is shown below.
Interactive Data Table: Hypothetical Energy Profile for Nucleophilic Substitution
| Species | Relative Energy (kcal/mol) |
| Reactants (this compound + Nu⁻) | 0 |
| Transition State | +15 |
| Products ((4-Chlorophenyl)methanesulfonyl-Nu + F⁻) | -10 |
Prediction of Reactivity, Regioselectivity, and Stereoselectivity
The reactivity of this compound, including its regioselectivity and stereoselectivity, can be predicted from its electronic structure. nih.gov Frontier Molecular Orbital (FMO) theory is a key concept in this regard. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a chemical reaction. uci.edulibretexts.org
For this compound, the LUMO is expected to be localized on the sulfonyl group, particularly on the sulfur atom. This indicates that the sulfur atom is the most likely site for nucleophilic attack. The energy of the LUMO can also be used as an indicator of the molecule's electrophilicity; a lower LUMO energy suggests a higher reactivity towards nucleophiles.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. researchgate.net For this compound, the MEP map would likely show a region of positive electrostatic potential around the sulfur atom, further confirming its electrophilic nature.
The stereoselectivity of reactions involving this compound can also be investigated computationally. For example, if the carbon atom of the methanesulfonyl group were a stereocenter, the energy of the transition states for attack from the two different faces of the molecule could be calculated to predict which stereoisomer of the product would be favored.
Interactive Data Table: Hypothetical Frontier Molecular Orbital Energies
| Orbital | Energy (eV) |
| HOMO | -8.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 7.3 |
A large HOMO-LUMO gap, as suggested in the hypothetical data, is indicative of high kinetic stability.
Conformal Analysis and Potential Energy Surface Mapping
The three-dimensional structure of this compound is not rigid; the molecule can adopt different conformations due to rotation around its single bonds. A conformational analysis aims to identify the most stable conformers and to determine the energy barriers between them.
This can be achieved by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more dihedral angles. q-chem.com For this compound, the key dihedral angles to investigate would be the one describing the rotation of the phenyl group relative to the methanesulfonyl moiety, and the one describing the rotation of the sulfonyl fluoride group.
A hypothetical PES scan for the rotation around the C-S bond in this compound might reveal that the most stable conformer is one where the phenyl ring is staggered with respect to the sulfonyl group, in order to minimize steric hindrance.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (4-Chlorophenyl)methanesulfonyl fluoride, and how do reaction conditions influence yield and purity?
- Methodological Answer : While direct synthesis of this compound is not explicitly documented, analogous methods for sulfonyl chlorides (e.g., thiourea/NCBSI/HCl systems) can be adapted . For fluoride derivatives, fluorinating agents like sulfuryl fluoride (SO₂F₂) or Deoxo-Fluor may replace chloride sources. Reaction temperature (e.g., 0–5°C for exothermic steps) and stoichiometric control are critical to minimize byproducts and improve yield . Purity can be enhanced via recrystallization, leveraging the compound’s melting point range (analogous to 92–93°C for the chloride variant) .
Q. How can researchers confirm the identity and purity of this compound using spectroscopic methods?
- Methodological Answer :
- 1H NMR : Expect signals for the methylene group (e.g., δ ~4.76 ppm for the chloride analog) and aromatic protons (δ ~7.33–7.40 ppm for the 4-chlorophenyl moiety) .
- 13C NMR : Key peaks include the sulfonyl-attached carbon (~69.97 ppm) and aromatic carbons (~124–136 ppm) .
- Mass Spectrometry : Molecular ion peaks should align with the theoretical mass (e.g., CH₃FO₂S derivatives suggest m/z ~114 for methanesulfonyl fluoride, adjusted for the 4-chlorophenyl group) . Impurity analysis via HPLC with UV detection is recommended for quantitative purity assessment.
Advanced Research Questions
Q. What strategies can mitigate conflicting NMR data when synthesizing this compound derivatives?
- Methodological Answer : Contradictions in NMR data often arise from residual solvents, stereochemical ambiguities, or byproducts (e.g., unreacted precursors). Strategies include:
- Solvent Selection : Use deuterated solvents (e.g., CDCl₃) to avoid peak overlap .
- 2D NMR Techniques : HSQC and HMBC can resolve connectivity issues, particularly for distinguishing sulfonyl fluoride signals from aromatic protons .
- Byproduct Identification : Compare observed spectra with reference data for common impurities (e.g., hydrolysis products like sulfonic acids) .
Q. How does the electronic nature of the 4-chlorophenyl group influence the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : The electron-withdrawing 4-chlorophenyl group enhances the electrophilicity of the sulfonyl fluoride moiety, accelerating nucleophilic attacks (e.g., by amines or alcohols). This effect can be quantified via Hammett substituent constants (σₚ ≈ +0.23 for Cl), correlating with reaction rates in SN2 mechanisms . Comparative studies with non-halogenated analogs (e.g., toluene sulfonyl fluoride) show ~2–3x faster kinetics for the 4-chloro derivative .
Q. What are the challenges in scaling up laboratory-scale synthesis of this compound, and how can they be addressed?
- Methodological Answer :
- Exothermicity Control : Use jacketed reactors with precise temperature control (0–5°C) to manage heat release during sulfonylation .
- Fluorinating Agent Handling : Replace volatile reagents (e.g., SO₂F₂ gas) with safer alternatives like polymer-supported fluorides.
- Purification : Optimize solvent systems (e.g., ether/hexane mixtures) for large-scale recrystallization, balancing yield and purity .
Safety and Handling
Q. What are the critical safety protocols for handling this compound given its structural analogs' toxicity?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of toxic vapors (analogous to methanesulfonyl fluoride’s acute toxicity) .
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (similar to protocols for (4-methylphenyl)methanesulfonyl chloride) .
- Waste Disposal : Neutralize residual fluoride with calcium hydroxide before disposal to prevent environmental release .
Application-Oriented Questions
Q. How is this compound utilized in the synthesis of bioactive molecules or intermediates?
- Methodological Answer : The compound serves as a sulfonylating agent in drug development. For example, it can react with piperidine derivatives to form sulfonamides, a common pharmacophore in protease inhibitors (similar to methods in ). The 4-chlorophenyl group enhances metabolic stability in vivo, making it valuable for CNS-targeting drugs .
Q. What role does this compound play in studying enzyme inhibition mechanisms?
- Methodological Answer : As a sulfonyl fluoride, it acts as a covalent inhibitor for serine hydrolases. Kinetic assays (e.g., IC₅₀ determination) require pre-incubation with the enzyme to monitor time-dependent inactivation. Compare inhibition rates with control compounds (e.g., phenylmethylsulfonyl fluoride) to assess specificity .
Data Contradiction Analysis
Q. How should researchers address discrepancies between observed and literature-reported melting points for this compound derivatives?
- Methodological Answer : Discrepancies may arise from polymorphism, impurities, or measurement techniques. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
